molecular formula C16H27NO3 B5699295 Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate

Cat. No.: B5699295
M. Wt: 281.39 g/mol
InChI Key: LHCQECNXCNROTF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and an appropriate acid catalyst.

    Attachment of the Cyclopentylpropanoyl Group: This step involves the acylation of the piperidine ring with a cyclopentylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: A simpler analog with similar structural features but lacking the cyclopentylpropanoyl group.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Another piperidine derivative with a benzyl group instead of the cyclopentylpropanoyl group.

Uniqueness

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate is unique due to the presence of the cyclopentylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-2-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-4-6-13/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCQECNXCNROTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328658
Record name ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695168-44-6
Record name ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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